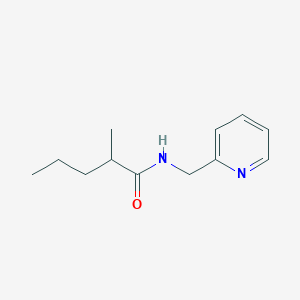
6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione, also known as HET0016, is a small molecule inhibitor that targets the enzyme 20-HETE synthase. This enzyme is responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), which is involved in the regulation of blood pressure, vascular tone, and renal function. Inhibition of 20-HETE synthase has been shown to have potential therapeutic benefits in various diseases, including hypertension, cancer, and ischemic stroke.
作用機序
6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione inhibits the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and is involved in the regulation of blood pressure, vascular tone, and renal function. Inhibition of 20-HETE synthase by this compound leads to a decrease in the synthesis of 20-HETE, which results in vasodilation and decreased blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the synthesis of 20-HETE in a dose-dependent manner. In vivo studies have shown that this compound decreases blood pressure and improves renal function in hypertensive animal models. This compound has also been shown to inhibit the growth and metastasis of various cancer cell lines in vitro and in vivo.
実験室実験の利点と制限
6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and administered in vitro and in vivo. Another advantage is that it has been extensively studied and has shown potential therapeutic benefits in various diseases. One limitation is that it is a non-specific inhibitor that may affect other enzymes in addition to 20-HETE synthase. Another limitation is that its effectiveness may vary depending on the disease model and the dose used.
将来の方向性
There are several future directions for research on 6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione. One area of research is the development of more specific inhibitors of 20-HETE synthase that do not affect other enzymes. Another area of research is the identification of biomarkers that can predict the response to this compound treatment in different diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
合成法
6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione can be synthesized using a multistep approach starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxybenzyl bromide with 2,2,6-trimethyl-4H-1,3-dioxin-4-one to form the intermediate 6-(4-methoxybenzyl)-2,2,6-trimethyl-4H-1,3-dioxin-4-one. This intermediate is then reacted with thiosemicarbazide to form this compound.
科学的研究の応用
6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione has been extensively studied in various preclinical and clinical studies. It has been shown to have potential therapeutic benefits in the treatment of hypertension, cancer, and ischemic stroke. In hypertension, this compound has been shown to decrease blood pressure by inhibiting the synthesis of 20-HETE, which is a potent vasoconstrictor. In cancer, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines by targeting the 20-HETE pathway. In ischemic stroke, this compound has been shown to reduce brain damage and improve neurological function by inhibiting the synthesis of 20-HETE.
特性
IUPAC Name |
6-hydroxy-1-[(4-methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-diazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-14(2)10-15(3,18)17(13(20)16-14)9-11-5-7-12(19-4)8-6-11/h5-8,18H,9-10H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVULEVKYPXEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C(=S)N1)CC2=CC=C(C=C2)OC)(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamide](/img/structure/B4893487.png)
![N-[2-(2-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4893494.png)
![N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4893515.png)
![1'-ethyl-7',8'-dimethoxy-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4893521.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4893529.png)
![ethyl 1-{[(2-methoxyphenyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4893536.png)
![3-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4893540.png)
![N-cyclopropyl-4-methoxy-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4893548.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B4893551.png)


![3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4893581.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4893588.png)
